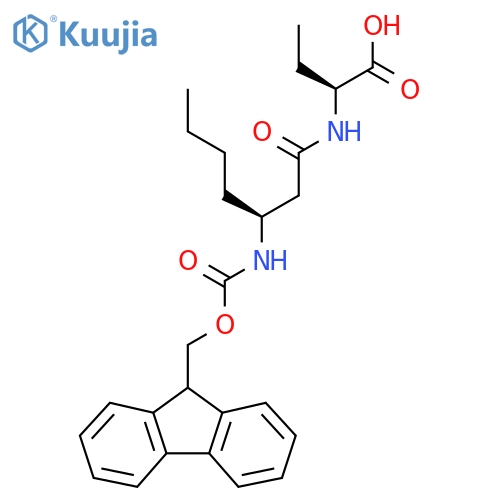

Cas no 2171216-29-6 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)

2171216-29-6 structure

商品名:(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid

- (2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid

- 2171216-29-6

- EN300-1475987

-

- インチ: 1S/C26H32N2O5/c1-3-5-10-17(15-24(29)28-23(4-2)25(30)31)27-26(32)33-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22-23H,3-5,10,15-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t17-,23-/m0/s1

- InChIKey: CVNRLMYIDTXLTN-SBUREZEXSA-N

- ほほえんだ: O(C(N[C@H](CC(N[C@H](C(=O)O)CC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 12

- 複雑さ: 647

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1475987-250mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1475987-2500mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1475987-500mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1475987-5000mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 5000mg |

$9769.0 | 2023-09-29 | ||

| Enamine | EN300-1475987-1000mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1475987-1.0g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1475987-50mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1475987-100mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 100mg |

$2963.0 | 2023-09-29 | ||

| Enamine | EN300-1475987-10000mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |

2171216-29-6 | 10000mg |

$14487.0 | 2023-09-29 |

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2171216-29-6 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量